

Application Notes and Protocols: Z-VAD-FMK

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-Gmca

Cat. No.: B13917337

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.^{[1][2][3]} It is widely utilized in biological research to prevent apoptosis or programmed cell death by binding to the catalytic site of caspase proteases.^{[1][2][3]} This document provides detailed protocols for the preparation, storage, and application of Z-VAD-FMK in experimental settings. Given the initial ambiguity of "Z-Gmca," it is presumed that the intended compound was the well-characterized caspase inhibitor, Z-VAD-FMK.

Physicochemical and Storage Information

Proper handling and storage of Z-VAD-FMK are crucial for maintaining its stability and efficacy. The compound is typically supplied as a lyophilized powder or a translucent film.^{[1][4]}

Property	Value	Source
Molecular Formula	$C_{22}H_{30}FN_3O_7$	[1]
Molecular Weight	467.5 g/mol	[1]
Purity	≥95% (UHPLC)	[1]
Form	Lyophilized powder or translucent film	[1] [4]
Solubility	Soluble in DMSO (e.g., 10 mg/mL or 20 mM) and acetonitrile (10mg/ml)	[1] [5]
Shipping Condition	Room temperature	[1]
Long-term Storage (Lyophilized)	-20°C, desiccated	[4]
Storage of Stock Solution	-20°C or -80°C	[1] [6]
Stability (Lyophilized)	Up to 24 months at -20°C	[4]
Stability (Stock Solution)	Up to 6 months at -20°C; up to 2 years at -80°C. Avoid repeated freeze-thaw cycles.	[1] [6] [7]

Solution Preparation

1. Stock Solution Preparation (10 mM in DMSO):

Z-VAD-FMK is most commonly dissolved in high-purity (>99.9%) dimethyl sulfoxide (DMSO).[\[8\]](#)

- To prepare a 10 mM stock solution from 1 mg of lyophilized powder (MW: 467.5 g/mol), reconstitute in 213.9 μ L of DMSO.[\[4\]](#)
- For a 20 mM stock solution from 1 mg, use 107 μ L of DMSO.[\[8\]](#)
- Ensure the powder is completely dissolved by gentle vortexing.

- Store the stock solution in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4][6]

2. Working Solution Preparation:

- Dilute the stock solution in an appropriate buffer or cell culture medium to the desired final concentration immediately before use.
- The final concentration of DMSO in the cell culture should be kept low (typically $\leq 0.2\%$) to avoid solvent-induced toxicity.[8]

Experimental Protocols

Protocol 1: Inhibition of Apoptosis in Cell Culture

This protocol describes a general procedure for using Z-VAD-FMK to inhibit apoptosis induced by a chemical agent (e.g., etoposide, staurosporine, or camptothecin).

Materials:

- Cells of interest cultured in appropriate medium
- Apoptosis-inducing agent
- Z-VAD-FMK stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Apoptosis detection kit (e.g., Annexin V staining, Caspase activity assay)

Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the assay and allow them to adhere and grow overnight.
- Pre-treatment with Z-VAD-FMK:
 - Prepare the working solution of Z-VAD-FMK by diluting the 10 mM stock solution in fresh cell culture medium. A typical working concentration ranges from 5 μM to 100 μM .[4] The

optimal concentration should be determined empirically for each cell type and experimental condition.

- Remove the old medium from the cells and replace it with the medium containing the desired concentration of Z-VAD-FMK.
- It is recommended to include a vehicle control (medium with the same final concentration of DMSO without Z-VAD-FMK).
- Incubate the cells for a pre-treatment period, typically 1 hour.[\[4\]](#)
- Induction of Apoptosis:
 - Add the apoptosis-inducing agent to the wells containing Z-VAD-FMK. For optimal inhibition, Z-VAD-FMK should be added at the same time as the apoptosis inducer.[\[2\]](#)[\[3\]](#)
 - Include a positive control (cells treated with the apoptosis inducer only) and a negative control (untreated cells).
 - Incubate for the time required to induce apoptosis (e.g., 3-5 hours for camptothecin or staurosporine).[\[3\]](#)[\[9\]](#)
- Apoptosis Assessment:
 - After the incubation period, harvest the cells.
 - Stain the cells using an apoptosis detection method, such as Annexin V-FITC and propidium iodide (PI) staining, followed by flow cytometry analysis.[\[9\]](#)[\[10\]](#)
 - Alternatively, measure caspase activity using a luminescent or fluorescent assay.[\[2\]](#)

Expected Results:

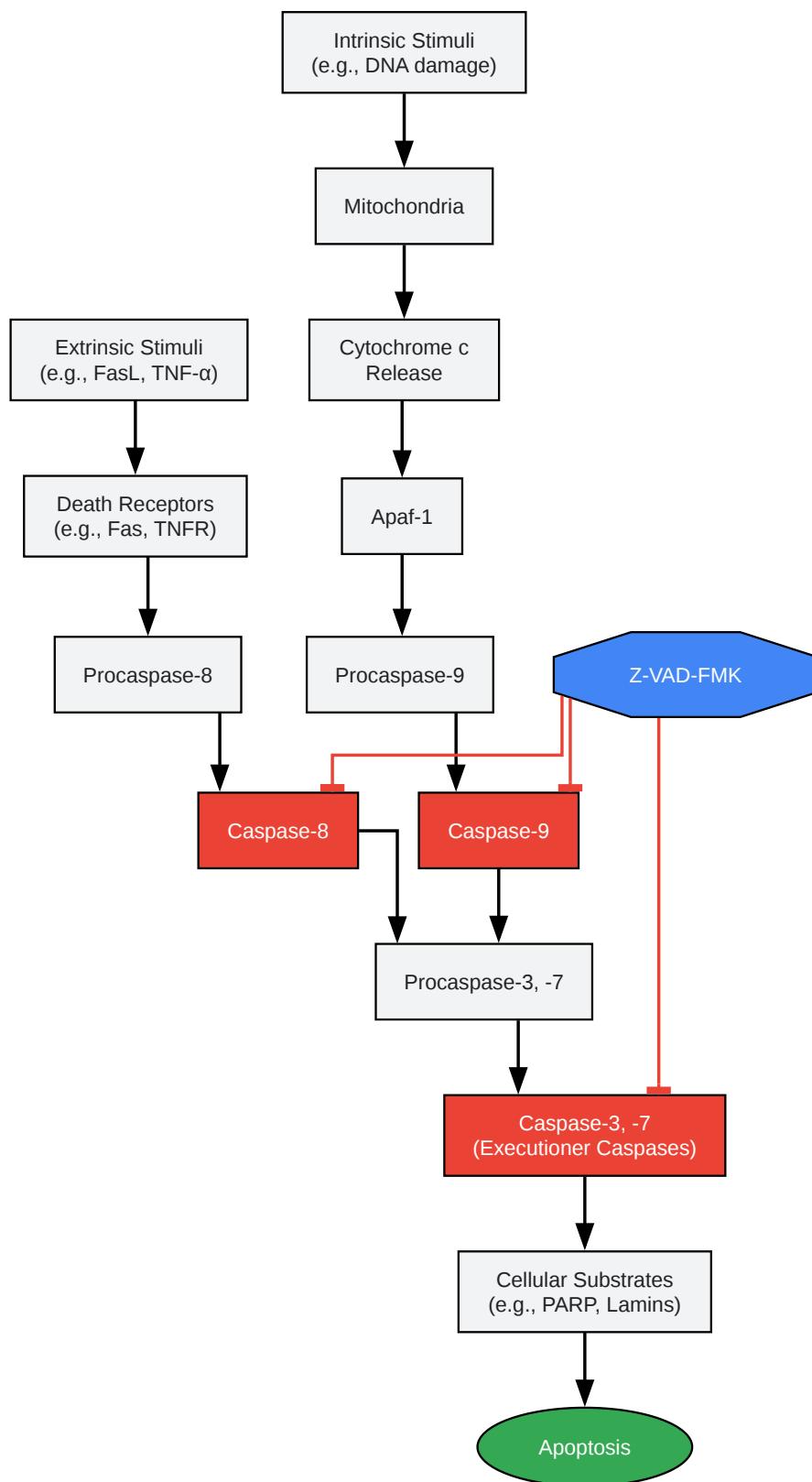
Cells pre-treated with Z-VAD-FMK should show a significant reduction in the markers of apoptosis (e.g., lower percentage of Annexin V-positive cells, reduced caspase activity) compared to cells treated with the apoptosis-inducing agent alone.

Protocol 2: Immunoprecipitation with Z-VAD-FMK Treatment

This protocol outlines the use of Z-VAD-FMK in an immunoprecipitation experiment to study protein interactions in the context of inhibited apoptosis.

Materials:

- Cells of interest
- Treatment reagents (e.g., TNF-alpha and Smac mimetic to induce necroptosis while inhibiting apoptosis)
- Z-VAD-FMK stock solution (10 mM in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibody for immunoprecipitation
- Protein A/G magnetic beads or agarose beads
- Wash buffer
- Elution buffer
- SDS-PAGE and Western blotting reagents

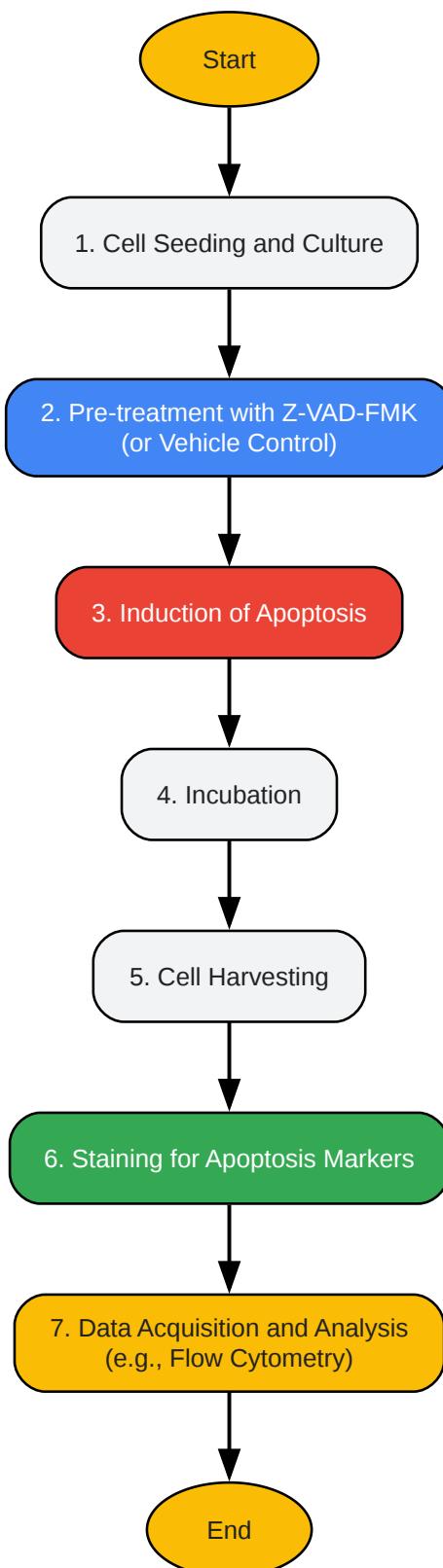

Procedure:

- Cell Treatment:
 - Culture cells to the desired confluency.
 - Treat the cells with the appropriate stimuli and Z-VAD-FMK. For example, treat L-929 cells with 20 ng/mL TNF-alpha, 100 nM Smac mimetic, and 20 μ M Z-VAD-FMK for 8 hours.
- Cell Lysis:

- After treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G beads.
 - Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
 - Add protein A/G beads and incubate for another 1-2 hours.
 - Wash the beads several times with wash buffer.
- Elution and Western Blotting:
 - Elute the protein complexes from the beads using elution buffer.
 - Analyze the eluate by SDS-PAGE and Western blotting with the appropriate antibodies.

Signaling Pathway

Z-VAD-FMK functions by inhibiting caspases, which are the central executioners of apoptosis. The caspase cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.



[Click to download full resolution via product page](#)

Caption: The Caspase Signaling Pathway and the inhibitory action of Z-VAD-FMK.

Experimental Workflow

The following diagram illustrates a typical workflow for an experiment involving Z-VAD-FMK to study its anti-apoptotic effects.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. invivogen.com [invivogen.com]
- 2. Caspase Inhibitor Z-VAD-FMK worldwide.promega.com
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Z-VAD(OMe)-FMK | Cell Signaling Technology cellsignal.com
- 5. Enzo Life Sciences Z-VAD-FMK (1 mg) CAS: 220644-02-0, Quantity: Each of | Fisher Scientific fishersci.com
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. Z-VAD-FMK, General Caspase Inhibitor bdbiosciences.com
- 10. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC pmc.ncbi.nlm.nih.gov
- To cite this document: BenchChem. [Application Notes and Protocols: Z-VAD-FMK]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13917337#z-gmca-solution-preparation-and-storage>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com